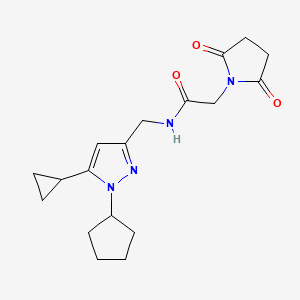

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound featuring a pyrazole ring substituted with cyclopentyl and cyclopropyl groups, and an acetamide moiety linked to a dioxopyrrolidinyl group

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c23-16(11-21-17(24)7-8-18(21)25)19-10-13-9-15(12-5-6-12)22(20-13)14-3-1-2-4-14/h9,12,14H,1-8,10-11H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLELCZZLJVQNBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)CN3C(=O)CCC3=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. The cyclopentyl and cyclopropyl groups can be introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production, focusing on cost-effective reagents and efficient reaction conditions. Continuous flow chemistry and automated synthesis platforms can be employed to enhance productivity and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The pyrazole ring can be oxidized to form pyrazolone derivatives.

Reduction: Reduction reactions can be performed on the pyrazole ring or the acetamide group.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole or acetamide moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines and alcohols can be used, with reaction conditions varying based on the specific reagents.

Major Products Formed:

Oxidation: Pyrazolone derivatives.

Reduction: Reduced pyrazole or acetamide derivatives.

Substitution: Substituted pyrazole or acetamide derivatives.

Scientific Research Applications

Chemistry: It can serve as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound may exhibit biological activity, making it a candidate for drug development.

Medicine: Potential use in pharmaceuticals, particularly as an intermediate in the synthesis of therapeutic agents.

Industry: Applications in material science and as a reagent in organic synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological targets. It may interact with enzymes or receptors, leading to biological responses. The molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamide

Hydrazine-coupled pyrazole derivatives

Uniqueness: N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide stands out due to its unique combination of substituents on the pyrazole ring and the presence of the dioxopyrrolidinyl group. This structural uniqueness may confer distinct biological and chemical properties compared to similar compounds.

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a novel compound with significant biological activity, particularly in the realms of anti-inflammatory and potential anticancer properties. Its unique structural features, including a pyrazole moiety and a dioxopyrrolidine group, confer distinct pharmacological properties that warrant detailed investigation.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₂₄N₄O₃

- Molecular Weight : 344.4 g/mol

- CAS Number : 1448063-12-4

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its anti-inflammatory effects and potential as a kinase inhibitor.

Anti-inflammatory Properties

Studies have demonstrated that this compound can significantly reduce inflammation through several mechanisms:

- Reduction of Edema and Leukocyte Migration : The compound effectively decreases edema in animal models, indicating its potential utility in treating inflammatory conditions.

- Downregulation of Proinflammatory Cytokines : It has been shown to lower levels of key proinflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses.

- Inhibition of NF-κB Activation : The compound suppresses the activation of NF-κB, a transcription factor that plays a central role in regulating immune response and inflammation.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

Kinase Inhibition

This compound is structurally similar to known kinase inhibitors. Preliminary studies suggest it may inhibit specific kinase pathways involved in cell proliferation and survival, making it a candidate for further exploration in cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds within the pyrazole class:

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity in biological systems?

The compound contains a pyrazole core substituted with cyclopentyl and cyclopropyl groups, a methyl linker, and a 2,5-dioxopyrrolidinyl acetamide moiety. The cyclopropyl group enhances metabolic stability due to its strained ring structure, while the dioxopyrrolidinyl group may act as a hydrogen-bond acceptor, influencing interactions with enzymes or receptors. The pyrazole ring’s nitrogen atoms could participate in coordination chemistry or π-π stacking .

Q. What synthetic methodologies are recommended for optimizing yield and purity?

Multi-step synthesis typically involves:

- Cyclization of precursors (e.g., hydrazine derivatives with diketones) to form the pyrazole ring.

- Alkylation of the pyrazole nitrogen using cyclopentyl/cyclopropyl halides under basic conditions (e.g., K₂CO₃ in DMF).

- Coupling the methyl linker via nucleophilic substitution or reductive amination.

- Final functionalization with 2,5-dioxopyrrolidin-1-yl acetamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity.

Q. How can researchers validate the compound’s biological activity mechanism?

Methodologies include:

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based or radiometric assays.

- Cellular uptake studies : Use fluorescent labeling (e.g., FITC conjugation) to track intracellular localization.

- Protein binding analysis : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Advanced Research Questions

Q. What analytical techniques resolve challenges in characterizing this compound’s stereochemistry and stability?

- Chiral HPLC or SFC : To separate enantiomers if stereocenters are present.

- Dynamic NMR : Assess conformational flexibility of the cyclopropane and dioxopyrrolidinyl groups.

- Accelerated stability studies : Expose the compound to heat, light, and humidity, followed by LC-MS to identify degradation products (e.g., hydrolysis of the acetamide group) .

Q. How to address contradictions in biological activity data across different assay systems?

- Assay validation : Compare results from orthogonal assays (e.g., cell-free vs. cell-based).

- Solubility adjustments : Use co-solvents (e.g., DMSO/PEG mixtures) to mitigate aggregation artifacts.

- Metabolite profiling : LC-MS/MS to detect active metabolites in cellular assays that may not form in enzyme assays .

Q. What computational strategies predict off-target interactions and toxicity?

- Molecular docking : Screen against structural databases (e.g., PDB, ChEMBL) to identify potential off-targets.

- QSAR modeling : Corrogate structural motifs (e.g., dioxopyrrolidinyl) with hepatotoxicity or CYP450 inhibition .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Analog synthesis : Vary substituents (e.g., replace cyclopropyl with other strained rings) and measure changes in potency.

- Pharmacophore mapping : Use X-ray crystallography or cryo-EM to identify critical binding interactions.

- Free-energy perturbation (FEP) : Predict binding energy changes for substituent modifications .

Methodological Challenges

Q. What strategies improve reproducibility in multi-step synthesis?

- In-line monitoring : Use FTIR or ReactIR to track reaction progress and intermediates.

- DoE optimization : Apply design-of-experiment principles to variables like temperature, solvent polarity, and catalyst loading .

Q. How to resolve low yields in the final coupling step?

- Activating agents : Switch from EDC to DMT-MM for amide bond formation in polar aprotic solvents.

- Microwave-assisted synthesis : Enhance reaction kinetics and reduce side-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.